4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a pyrrolidinylmethyl group, and a hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(tert-butyl)phenol and 3-pyrrolidinylmethyl chloride.
Reaction Steps:
The hydroxyl group of 4-(tert-butyl)phenol is first converted to a leaving group, often by reacting with thionyl chloride to form 4-(tert-butyl)phenyl chloride.
The resulting chloride is then reacted with 3-pyrrolidinylmethylamine to form the ether linkage.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: This method involves synthesizing the compound in discrete batches, allowing for quality control and adjustments between batches.
Continuous Flow Production: This method uses a continuous flow reactor, which can increase production efficiency and consistency.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The pyrrolidinylmethyl group can be reduced to form a pyrrolidinylmethylamine derivative.
Substitution: The hydrochloride group can be substituted with other anions to form different salts.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or bromine, and conditions such as room temperature or slightly elevated temperatures.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, and conditions such as anhydrous ether or methanol.
Substitution: Reagents like sodium hydroxide or potassium carbonate, and conditions such as aqueous or alcoholic solutions.
Major Products Formed:
Nitro Derivatives: Resulting from nitration reactions.
Halogenated Derivatives: Resulting from halogenation reactions.
Amine Derivatives: Resulting from reduction reactions.
Different Salts: Resulting from substitution reactions.
Scientific Research Applications
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders or inflammation.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-(tert-butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, the compound may interact with specific receptors, modulating their activity and leading to biological effects.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that the compound inhibits.
Receptors: Receptors that the compound binds to.
Pathways: Biological pathways affected by the compound's activity.
Comparison with Similar Compounds
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:
4-(tert-Butyl)phenol: Similar structure but lacks the pyrrolidinylmethyl group.
3-pyrrolidinylmethylamine: Similar functional group but lacks the phenyl ring.
Other phenyl ethers: Similar ether linkage but different substituents on the phenyl ring.
Uniqueness:
The presence of both the tert-butyl group and the pyrrolidinylmethyl group gives this compound unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-4-6-14(7-5-13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFBXFTNCZZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-56-9 | |
Record name | Pyrrolidine, 3-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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